[(3,4-Dichloro-benzyl)-methyl-amino]-acetic acid is an organic compound characterized by a benzylamino group with two chlorine substituents at the 3 and 4 positions, along with an acetic acid moiety. Its IUPAC name is 2-[(3,4-dichlorophenyl)methylamino]acetic acid, and it has the molecular formula and a molecular weight of approximately 219.09 g/mol. This compound is notable for its potential applications in medicinal chemistry and as an intermediate in organic synthesis .
This compound can be sourced from various chemical suppliers and is classified under organic compounds, specifically as an amino acid derivative due to its acetic acid component. It is also categorized based on its functional groups, which include an amine and a carboxylic acid.
The synthesis of [(3,4-Dichloro-benzyl)-methyl-amino]-acetic acid typically involves the reaction of 3,4-dichlorobenzylamine with chloroacetic acid under basic conditions. Common bases used in this reaction include sodium hydroxide or potassium carbonate, which facilitate nucleophilic substitution .
The molecular structure of [(3,4-Dichloro-benzyl)-methyl-amino]-acetic acid features:
[(3,4-Dichloro-benzyl)-methyl-amino]-acetic acid can participate in several chemical reactions:
The mechanism of action for [(3,4-Dichloro-benzyl)-methyl-amino]-acetic acid involves its interaction with biological targets that may lead to various pharmacological effects. While specific pathways are still under investigation, potential mechanisms include modulation of enzyme activity or receptor interactions that could affect cellular signaling pathways.
[(3,4-Dichloro-benzyl)-methyl-amino]-acetic acid has several notable applications:
This compound's diverse applications highlight its significance in both research and industrial contexts, making it a valuable subject for further study and development in chemical synthesis and medicinal chemistry.
The compound [(3,4-Dichloro-benzyl)-methyl-amino]-acetic acid (CAS: 1156152-75-8) belongs to the N-benzylglycine structural class, characterized by a benzyl group linked to a methylaminoacetic acid backbone. Its systematic IUPAC name is 2-[(3,4-Dichlorobenzyl)(methyl)amino]acetic acid, reflecting the substitution pattern at the nitrogen atom. The molecular formula is C₁₀H₁₁Cl₂NO₂, with a molar mass of 248.11 g/mol [1] [4]. Key structural features include:
Table 1: Nomenclature and Chemical Identifiers
Classification | Identifier |
---|---|
IUPAC Name | 2-[(3,4-Dichlorobenzyl)(methyl)amino]acetic acid |
Canonical SMILES | CN(CC(=O)O)Cc1ccc(Cl)c(Cl)c1 |
InChI Key | WYUQIYLUINSBAD-UHFFFAOYSA-N |
Molecular Formula | C₁₀H₁₁Cl₂NO₂ |
CAS Registry | 1156152-75-8 |
The chlorine atoms at positions 3 and 4 enhance electronic delocalization and steric bulk, influencing target binding affinity. The acetic acid moiety allows conjugation with pharmacophores via amide or ester linkages, positioning this scaffold as a versatile linker in hybrid drug design [4] [6].
This compound emerged as a synthetic intermediate during the early 2010s, coinciding with advances in multitarget drug discovery. Its first reported synthesis involved reductive amination between 3,4-dichlorobenzaldehyde and N-methylglycine, followed by purification via crystallization [1] [6]. By 2017, it gained traction as a building block in hybrid molecules, particularly in anticancer and antimicrobial agents, due to:
Notable milestones include:
[(3,4-Dichloro-benzyl)-methyl-amino]-acetic acid exemplifies the pharmacophore hybridization strategy, merging two bioactive motifs into a single entity. Its structural duality enables:
A. Multitarget Engagement
The dichlorophenyl segment binds hydrophobic enzyme pockets (e.g., kinase ATP sites), while the acetic acid anchors to polar residues, enabling dual inhibition. For instance:
B. Pharmacokinetic Optimization
Table 2: Hybrid Drug Applications Featuring the Core Scaffold
Hybridized Pharmacophore | Therapeutic Target | Key Advantage |
---|---|---|
5-Fluorouracil | Colorectal cancer | Synergistic p53 activation |
Triazole derivatives | α-Glucosidase (Diabetes) | IC₅₀ = 0.22–5.32 μM (vs. 17.85 μM for acarbose) |
Genistein | Apoptosis in adenocarcinoma | G2/M cell cycle arrest |
Ferrocene (via amide link) | Breast cancer (Estrogen receptor) | Overcomes tamoxifen resistance |
C. Overcoming Drug Resistance
The scaffold’s rigidity minimizes efflux pump recognition, addressing multidrug resistance (MDR) in cancers and pathogens [7] [9]. Recent studies confirm its role in:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7